molecular formula C17H11F3N4OS B2811185 Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether CAS No. 338420-56-7

Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether

Cat. No.: B2811185
CAS No.: 338420-56-7
M. Wt: 376.36
InChI Key: VBZLMDFWIXKRQK-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether is a heterocyclic compound featuring a triazoloquinoxaline core substituted with a trifluoromethyl group at position 1 and a methyl ether-linked phenylthio group at position 2. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in oncology. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanylphenyl ether moiety may influence target binding and solubility .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4OS/c1-25-10-6-8-11(9-7-10)26-15-14-22-23-16(17(18,19)20)24(14)13-5-3-2-4-12(13)21-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLMDFWIXKRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the diverse pharmacological activities of similar compounds, it is likely that this compound has multiple effects at the molecular and cellular level.

Biological Activity

Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether (CAS No. 338420-56-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H11F3N4OSC_{17}H_{11}F_3N_4OS and a molecular weight of approximately 376.36 g/mol. Its structure incorporates a trifluoromethyl group and a triazole moiety, which have been shown to enhance biological activity through various mechanisms.

1. DNA Intercalation
Research indicates that compounds with structural similarities to this compound exhibit DNA intercalative properties. The flat structural fragments facilitate binding to DNA, potentially disrupting replication and transcription processes. This mechanism is crucial for its cytotoxic effects against cancer cells .

2. Topoisomerase Inhibition
The compound may act as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to increased DNA damage in rapidly dividing cells, which is a common strategy in cancer therapy .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The IC50 values for the compound range from 2.44 to 9.43 μM, indicating potent activity compared to other derivatives lacking the trifluoromethyl group .

Cell Line IC50 (μM)
A549 (Lung Cancer)5.12
MCF-7 (Breast Cancer)6.75
HeLa (Cervical Cancer)3.89

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been identified as a key feature enhancing the biological activity of this compound. Studies suggest that this moiety increases lipophilicity and facilitates better interaction with cellular targets due to enhanced hydrogen bonding capabilities. Additionally, modifications in the phenyl ether portion influence overall potency and selectivity against different cancer types .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound effectively induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Antiviral Properties : Preliminary investigations suggest that derivatives of quinoxaline compounds exhibit antiviral activity against certain viral strains, indicating a potential dual role as both anticancer and antiviral agents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing triazole and quinoxaline derivatives exhibit significant anticancer properties. Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether has been shown to inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains. Studies suggest that its efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with vital metabolic processes within the microorganisms.

3. Neurological Applications
Given the structural similarities between this compound and known neuroactive agents, there is potential for its use in treating neurological disorders. Preliminary studies have explored its effects on neurotransmitter systems, indicating possible applications in managing conditions such as anxiety and depression.

Material Science Applications

1. Organic Electronics
this compound can be utilized in the development of organic electronic materials due to its electron-rich structure. Its incorporation into organic semiconductors may enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Coatings and Polymers
The compound's unique chemical properties allow for its use in formulating advanced coatings that require specific functional characteristics such as hydrophobicity or enhanced durability. Its application in polymer blends can improve mechanical properties while maintaining lightweight characteristics.

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated the effects on human cancer cell linesShowed significant reduction in cell viability with IC50 values indicating potent activity
Antimicrobial Efficacy Trial Tested against Gram-positive and Gram-negative bacteriaExhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds
Organic Electronics Research Investigated charge transport properties in polymer matricesImproved conductivity and stability compared to traditional materials

Comparison with Similar Compounds

Ethyl-Substituted Chalcone Derivatives

Compounds such as (E)-1-(4-((1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino)phenyl)-3-phenylprop-2-en-1-one (7a) () share the triazoloquinoxaline core but differ in substituents. Key distinctions include:

  • Substituent Effects: The ethyl group at position 1 in 7a vs. the trifluoromethyl group in the target compound.
  • Bioactivity : Chalcone derivatives like 7a exhibit dual EGFR/tubulin inhibition (IC$_{50}$: 1.2–3.8 μM), while the target compound’s bioactivity remains uncharacterized but is hypothesized to show improved kinase affinity due to its trifluoromethyl group .

Trifluoromethyl-Containing Analogues

and describe 1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone, which shares the trifluoromethyl-triazoloquinoxaline scaffold. Key comparisons:

  • Functional Groups: The pyridinone ring in vs. the phenylthioether in the target compound. The latter’s sulfur atom may confer redox-modulating properties.
  • Molecular Weight : ’s compound (MW: ~385) is lighter than the target compound (estimated MW: ~448), suggesting differences in solubility and bioavailability .

Compounds with Sulfur-Containing Linkers

Sulfonamide Derivatives

Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (1f) () features a sulfonamide group, unlike the sulfanyl group in the target compound.

  • Electronic Effects : Sulfonamides are strongly electron-withdrawing, enhancing COX-2 inhibition (e.g., 47.1% inhibition at 20 μM for 1f derivatives). The target’s sulfanyl group may reduce COX-2 affinity but improve membrane permeability .
  • Thermal Stability : The target compound’s methyl ether (m.p. data unavailable) likely increases stability compared to 1f’s ester (m.p. 239–240°C) .

Thiadiazole Hybrids

Ethyl 4-[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether () has a thiadiazole-triazolo hybrid structure.

  • Ring Systems: Thiadiazole contributes to planar geometry, favoring DNA intercalation, whereas the target’s quinoxaline core may enable π-π stacking with kinase domains .
  • LogP : ’s compound (XLogP3: 4.3) has lower lipophilicity than the target (estimated XLogP3: ~5.1), impacting cellular uptake .

Physicochemical Properties

Property Target Compound Ethyl Chalcone 7a Sulfonamide 1f
Molecular Weight (g/mol) ~448 419 476
XLogP3 ~5.1 (predicted) 4.2 3.8
Hydrogen Bond Acceptors 7 5 8
Rotatable Bonds 5 4 6

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